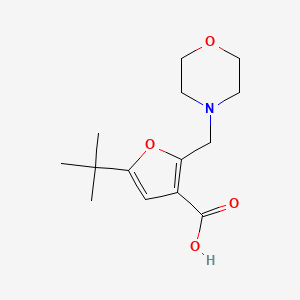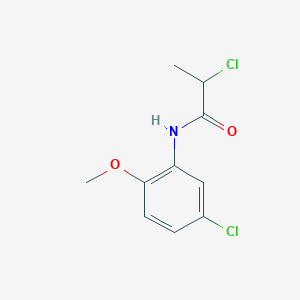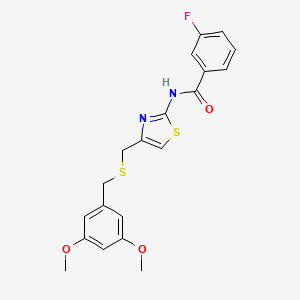
5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid involves synthetic routes that typically include the reaction of furan derivatives with morpholine and tert-butyl groups under specific reaction conditions. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may focus on its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid can be compared with other similar compounds, such as:
5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid: This compound has a similar structure but differs in the substitution pattern on the furan ring.
This compound derivatives: Various derivatives of this compound may have different functional groups attached, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
5-tert-butyl-2-(morpholin-4-ylmethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)12-8-10(13(16)17)11(19-12)9-15-4-6-18-7-5-15/h8H,4-7,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKNRTGVGOFJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)CN2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)
![ethyl 4-(5-{2-cyano-2-[(naphthalen-1-yl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B2686281.png)
![5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2686282.png)

![1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene](/img/structure/B2686285.png)
![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686286.png)
![4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2686287.png)
![3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2686289.png)
![2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2686290.png)
![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/new.no-structure.jpg)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2686293.png)
![2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2686294.png)
